セミカルバジド

概要

説明

- また、アミノモコビナ 、アミノウレア 、カルバザミド などの別名でも知られています。

- ヒドラジンカルボキサミドのIUPAC標準InChIは次のとおりです: InChI=1S/CH5N3O/c2-1(5)4-3/h3H2,(H3,2,4,5).

- 分子量は約75.07 g/molです .

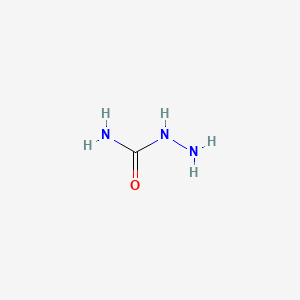

ヒドラジンカルボキサミド: (化学式: CHNO) は、白色の結晶性化合物です。

合成方法

合成経路: ヒドラジンカルボキサミドは、ヒドラジンと二酸化炭素の反応など、さまざまな経路で合成できます。

反応条件: 反応は通常、穏やかな条件下で行われ、生成物は結晶化によって分離できます。

工業生産: 工業的には広く生産されていませんが、小規模な合成は可能です。

化学反応解析

反応性: ヒドラジンカルボキサミドは、酸化、還元、置換など、さまざまな反応を起こす可能性があります。

一般的な試薬と条件:

主な生成物: 主な生成物は、特定の反応条件によって異なります。

科学的研究の応用

化学: 有機合成の中間体として使用されます。

生物学: セミカルバジド誘導体は、その生物活性について研究されています。

医学: 一部のセミカルバジド誘導体は、抗腫瘍作用と抗菌作用を示します。

産業: 産業での応用は限られています。しかし、特殊化学品分野で可能性を秘めています。

作用機序

- ヒドラジンカルボキサミドの正確な作用機序は、広く研究されていません。

- 特定の分子標的または経路と相互作用すると考えられますが、さらなる研究が必要です。

類似化合物の比較

類似化合物: 関連する他の化合物には、アセトンセミカルバゾン (CAS: 110-20-3) および 3-メチル-6-(1-メチルエチル)-2-シクロヘキセン-1-イリデンヒドラジンカルボキサミド (CAS: 4713-41-1) があります。 .

独自性: ヒドラジンカルボキサミドの独自性は、その構造と反応性に由来します。

準備方法

Synthetic Routes: Hydrazinecarboxamide can be synthesized through various routes, including the reaction of hydrazine with carbon dioxide.

Reaction Conditions: The reaction typically occurs under mild conditions, and the product can be isolated by crystallization.

Industrial Production: While not widely produced industrially, small-scale synthesis is feasible.

化学反応の分析

Reactivity: Hydrazinecarboxamide can undergo various reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

Major Products: The major products depend on the specific reaction conditions.

類似化合物との比較

Similar Compounds: Other related compounds include acetone semicarbazone (CAS: 110-20-3) and 3-methyl-6-(1-methylethyl)-2-cyclohexen-1-ylidene hydrazinecarboxamide (CAS: 4713-41-1) .

Uniqueness: Hydrazinecarboxamide’s unique properties lie in its structure and reactivity.

生物活性

Semicarbazide is a chemical compound that has garnered attention in various fields of biological research due to its diverse biological activities. This article provides an overview of the biological activity of semicarbazide, including its synthesis, pharmacological properties, and implications for health and environmental safety.

Semicarbazide, chemically known as 2-semicarbazide, is a derivative of semicarbazide hydrochloride (SEM-HCl) and has been studied for its potential therapeutic applications. It is primarily recognized for its antibacterial, antifungal, anticancer, and neurotoxic effects. The compound's ability to interact with biological systems makes it a subject of interest in medicinal chemistry and toxicology.

2. Synthesis and Derivatives

The synthesis of semicarbazide typically involves the reaction of hydrazine with carbamates or isocyanates. Numerous derivatives have been developed to enhance its biological activity. For instance, semicarbazone derivatives have shown promising results against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

Table 1: Common Derivatives of Semicarbazide and Their Activities

| Compound Type | Biological Activity |

|---|---|

| Hydroxysemicarbazones | Antibacterial, Antifungal |

| Thiosemicarbazones | Anticancer, Antimycobacterial |

| Metal Complexes | Enhanced antibacterial and antifungal effects |

3.1 Antimicrobial Activity

Semicarbazide and its derivatives have demonstrated significant antimicrobial properties. A study highlighted that certain hydroxyl semicarbazone derivatives exhibited high bioactivity against multiple bacterial strains . The mechanism often involves interference with vital biochemical processes such as cell wall biosynthesis and nucleotide synthesis .

3.2 Toxicological Studies

Research on the chronic toxicity of semicarbazide hydrochloride in animal models has revealed potential health risks. In a study involving Wistar rats fed varying concentrations of SEM-HCl, significant histopathological changes were observed at higher doses, including cartilage degeneration and connective tissue proliferation .

3.3 Neurotoxicity

Recent studies have indicated that semicarbazide can induce neurotoxic effects in marine organisms. For example, exposure to semicarbazide affected acetylcholinesterase activity and led to morphological alterations in the respiratory systems of Asterias japonicus . This suggests potential risks associated with environmental contamination.

Case Study 1: Accumulation in Marine Organisms

A study investigated the accumulation of semicarbazide in scallops exposed to contaminated seawater. Results indicated significant bioconcentration in scallop tissues, raising concerns about food safety and potential human health risks associated with seafood consumption .

Case Study 2: Chronic Exposure Effects in Rats

In a long-term study on the effects of SEM-HCl on Wistar rats, chronic exposure resulted in body weight reduction and joint enlargement at higher concentrations . These findings underscore the need for careful assessment of semicarbazide's safety profile in both therapeutic applications and environmental contexts.

5. Conclusion

Semicarbazide exhibits a range of biological activities that warrant further investigation, particularly concerning its therapeutic potential and environmental impact. While promising as an antimicrobial agent, the compound's toxicity profile raises important questions regarding its safety for human consumption and ecological consequences.

特性

IUPAC Name |

aminourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH5N3O/c2-1(5)4-3/h3H2,(H3,2,4,5) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUIOPKIIICUYRZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(N)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH5N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

563-41-7 (mono-hydrochloride) | |

| Record name | Carbamylhydrazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000057567 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID7043823 | |

| Record name | Semicarbazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7043823 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

75.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57-56-7 | |

| Record name | Semicarbazide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=57-56-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Carbamylhydrazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000057567 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hydrazinecarboxamide | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Semicarbazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7043823 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Semicarbazide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.308 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SEMICARBAZIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/37QUC23K2X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。